molecular formula C21H17ClN2O3 B5916708 N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5916708
M. Wt: 380.8 g/mol
InChI Key: KRMDLARPOXRORI-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, also known as C16, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. C16 is a furan-based compound that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on the use of this compound in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This compound has also been studied for its potential use in the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and reduce body weight in animal models.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in cell proliferation and survival. By inhibiting JNK activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and glucose tolerance, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can protect against oxidative stress and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of studying N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide in the lab is its relatively simple synthesis method. However, this compound is a small molecule that may require specialized techniques for analysis and characterization. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, studies in animal models and clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carbaldehyde in the presence of acetic acid to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained.

properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMDLARPOXRORI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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